molecular formula C12H8BrN5 B5912188 N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine

N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine

Cat. No. B5912188
M. Wt: 302.13 g/mol
InChI Key: HUYSBPDRAFGGTR-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In biochemistry, it has been studied for its ability to inhibit certain enzymes, such as protein kinases, which play a crucial role in various cellular processes. In pharmacology, it has been explored for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine involves its ability to interact with specific targets in cells, such as enzymes and receptors. For example, in cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and division, leading to cell death. In Alzheimer's disease, it has been studied for its ability to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine depend on the specific target it interacts with in cells. In cancer cells, it has been shown to induce cell death and inhibit cell growth and division. In Alzheimer's disease, it has been studied for its ability to inhibit the aggregation of beta-amyloid, which may help prevent the development of the disease. In Parkinson's disease, it has been explored for its potential to protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to interact with specific targets in cells makes it a promising candidate for drug development. However, one limitation is the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine. One direction is to further explore its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.
In conclusion, N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to interact with specific targets in cells makes it a promising candidate for drug development, particularly in the treatment of cancer and neurodegenerative diseases. However, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.

Synthesis Methods

The synthesis of N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine involves the reaction of 8-bromo-6-chloroquinoline with 4-amino-1,2,4-triazole in the presence of a suitable base. The resulting product is then purified through column chromatography to obtain the desired compound in high yield and purity.

properties

IUPAC Name

(Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN5/c13-11-5-9(6-17-18-7-15-16-8-18)4-10-2-1-3-14-12(10)11/h1-8H/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYSBPDRAFGGTR-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)/C=N\N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(8-bromoquinolin-6-yl)-N-(1,2,4-triazol-4-yl)methanimine

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